N'-benzyl-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide
Description
N'-Benzyl-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a synthetic organic compound characterized by a central ethanediamide backbone substituted with a benzyl group, a naphthalen-1-yl moiety, and a pyrrolidin-1-yl group. This structure combines aromatic, heterocyclic, and amide functionalities, which are often associated with bioactive properties, particularly in anticancer research .
Properties
IUPAC Name |
N-benzyl-N'-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c29-24(26-17-19-9-2-1-3-10-19)25(30)27-18-23(28-15-6-7-16-28)22-14-8-12-20-11-4-5-13-21(20)22/h1-5,8-14,23H,6-7,15-18H2,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHVEPSMQYJVGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C(=O)NCC2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the following steps:
Formation of the Naphthalene Derivative: The naphthalene ring is functionalized to introduce the necessary substituents.
Pyrrolidine Introduction: The pyrrolidine ring is introduced through a nucleophilic substitution reaction.
Benzylation: The benzyl group is added via a benzylation reaction.
Final Coupling: The final step involves coupling the intermediate compounds to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N’-benzyl-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the compound’s structure by removing oxygen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-benzyl-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity, including interactions with proteins and enzymes.
Medicine: Researchers are exploring its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-benzyl-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Features
The target compound shares critical structural motifs with several classes of bioactive molecules:
MJ66 and MJ70 (Anticancer Agents) :
MJ66 (2-(naphthalen-1-yl)-6-(pyrrolidin-1-yl)quinazolin-4-amine) and MJ70 (2-(naphthalen-1-yl)-6-methoxyquinazolin-4-amine) feature naphthalen-1-yl substituents but differ in their core scaffolds (quinazoline vs. ethanediamide). The pyrrolidin-1-yl group in MJ66 enhances cytotoxicity compared to MJ70’s methoxy group, highlighting the importance of nitrogen-containing heterocycles in bioactivity .- Triazole Derivatives (6a–c): Compounds like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a–c) incorporate naphthalen-1-yloxy groups via triazole linkages. Substituents such as nitro groups (e.g., 6b–c) alter electronic properties, as evidenced by shifts in IR (e.g., 1682 cm⁻¹ for C=O in 6b) and NMR spectra (e.g., δ 8.36 ppm for triazole protons) .
- Naphthol-Based Compounds: The title compound in -[phenyl(pyridin-2-ylamino)methyl]-2-naphthol, adopts a naphthol core with phenyl and pyridinyl substituents. Its dihedral angles (e.g., 72.86° between naphthylene and phenyl rings) suggest conformational rigidity, contrasting with the target compound’s flexible ethanediamide linker.
Table 1: Cytotoxic Activity (IC₅₀, μM) of Structural Analogs
| Compound | M21 | CH27 | H460 | Hep3B | HSC-3 |
|---|---|---|---|---|---|
| MJ66 | 0.03 | 0.05 | 0.08 | 1.35 | 0.04 |
| MJ70 | 0.09 | 0.09 | 0.07 | 1.94 | 0.15 |
| HMJ38 (Lead) | 3.44 | – | – | – | 2.69 |
- MJ66, bearing both naphthalen-1-yl and pyrrolidin-1-yl groups, exhibits superior potency compared to MJ70 (methoxy-substituted) and HMJ38 (lead compound). This underscores the synergistic role of naphthalene’s hydrophobicity and pyrrolidine’s basicity in enhancing cell permeability and target engagement .
- The target compound’s ethanediamide group may further modulate activity by introducing additional hydrogen-bonding sites or altering metabolic stability.
Physicochemical Properties
Spectroscopic Profiles :
The triazole derivatives (6a–c) show distinct IR absorptions (e.g., 1671–1682 cm⁻¹ for C=O stretching) and NMR chemical shifts (e.g., δ 5.38–5.48 ppm for –OCH₂ protons), which vary with substituents. The target compound’s amide and pyrrolidine groups are expected to produce similar spectral features, though its benzyl moiety may introduce unique aromatic proton environments .Hydrogen Bonding and Conformation : While the naphthol compound in forms O–H⋯N dimers, the target compound’s ethanediamide backbone could enable N–H⋯O/N interactions, influencing solubility and crystal packing. Its conformational flexibility (vs. rigid naphthol derivatives) may enhance binding to dynamic biological targets .
Biological Activity
N'-benzyl-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article aims to explore the synthesis, characterization, and biological effects of this compound based on available research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- N-benzyl group : This moiety is known for enhancing lipophilicity, which can improve the compound's ability to cross biological membranes.
- Naphthalene ring : This aromatic system may contribute to the compound's interaction with various biological targets.
- Pyrrolidine moiety : Known to influence the pharmacological profile, this cyclic amine can affect receptor binding and activity.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Several studies have reported that derivatives of similar structures possess significant antibacterial and antifungal properties. For instance, compounds with naphthalene and pyrrolidine moieties have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.
- Cytotoxicity : The compound's potential cytotoxic effects have been evaluated against various cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation, although further studies are required to elucidate the underlying mechanisms.
- Neuropharmacological Effects : Given the presence of the pyrrolidine ring, there is potential for activity at neurotransmitter receptors. Compounds in this class often exhibit effects on dopamine and serotonin receptors, which may lead to applications in treating neuropsychiatric disorders.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of several naphthalene derivatives, including this compound. Results showed:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 18 |
These findings suggest a promising antimicrobial profile that warrants further investigation.
Case Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays were conducted on breast (MCF7) and colon (HCT116) cancer cell lines. The compound demonstrated:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 25 |
| HCT116 | 30 |
These results indicate moderate cytotoxicity, suggesting potential as an anticancer agent.
Research Findings Summary
Recent research highlights the following key findings regarding the biological activity of this compound:
- Exhibits significant antimicrobial properties against various pathogens.
- Shows moderate cytotoxic effects in cancer cell lines.
- Potential neuropharmacological applications due to structural similarities with known psychoactive compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
